3-Methoxy-2'-thiomethylbenzophenone

描述

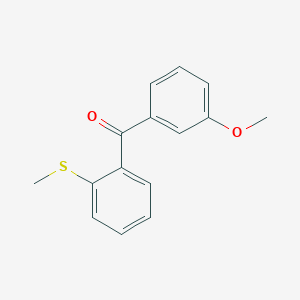

3-Methoxy-2'-thiomethylbenzophenone is a benzophenone derivative featuring a methoxy (-OCH₃) group at the 3-position of one aromatic ring and a thiomethyl (-SCH₃) group at the 2'-position of the second aromatic ring. The thiomethyl group introduces unique electronic and steric effects, distinguishing it from other benzophenone derivatives.

属性

IUPAC Name |

(3-methoxyphenyl)-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2S/c1-17-12-7-5-6-11(10-12)15(16)13-8-3-4-9-14(13)18-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSWBNGFNNQGGPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641474 | |

| Record name | (3-Methoxyphenyl)[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-63-7 | |

| Record name | (3-Methoxyphenyl)[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2’-thiomethylbenzophenone typically involves the reaction of 3-methoxybenzoyl chloride with 2-methylthiophenol in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the thiol group of 2-methylthiophenol attacks the carbonyl carbon of 3-methoxybenzoyl chloride, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of 3-Methoxy-2’-thiomethylbenzophenone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

3-Methoxy-2’-thiomethylbenzophenone can undergo various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Hydroxy derivatives.

Substitution: Various substituted benzophenones depending on the nucleophile used.

科学研究应用

3-Methoxy-2’-thiomethylbenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-Methoxy-2’-thiomethylbenzophenone depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy and thiomethyl groups can influence the compound’s binding affinity and specificity towards its targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Effects: Methoxy and Thiomethyl vs. Other Functional Groups

(a) 3-Methoxy-2'-trifluoromethylbenzophenone

- Structure : Methoxy at 3-position, trifluoromethyl (-CF₃) at 2'-position.

- Key Differences : The -CF₃ group is strongly electron-withdrawing, enhancing electrophilic reactivity compared to the electron-donating thiomethyl group. This difference significantly impacts applications in agrochemicals or pharmaceuticals, where electron-deficient aromatic systems are preferred for target binding .

- Synthesis : Likely involves Friedel-Crafts acylation with trifluoromethyl-substituted precursors, contrasting with thiomethyl analogs that may require thiolation steps .

(b) 4-Methoxy-4'-thiomethylbenzophenone

- Structure : Methoxy at 4-position, thiomethyl at 4'-position.

- Key Differences : The para-substitution pattern reduces steric hindrance compared to ortho-substituted derivatives. This positional isomerism could enhance solubility in polar solvents, making it more suitable for photochemical studies .

(c) 3-Chloro-4'-iodobenzophenone

- Structure : Chloro (-Cl) at 3-position, iodo (-I) at 4'-position.

- Key Differences : Halogen substituents enable cross-coupling reactions (e.g., Suzuki or Ullmann couplings), whereas the thiomethyl group may participate in nucleophilic substitutions or oxidation reactions. The iodo group’s polarizability also enhances intermolecular interactions in crystal engineering .

Reactivity and Stability

(a) Comparison with Benzo[b]thiophene Derivatives

- Example : 3-Iodo-2-aryl/alkyl-benzo[b]thiophenes (synthesized via iodine-mediated cyclization of methyl(2-(aryl/alkyl-ethynyl)phenyl)sulfanes) .

- However, it may serve as a precursor for thiophene-based systems under harsher conditions (e.g., high-temperature iodination) .

(b) Comparison with Benzisothiazole Derivatives

- Example: Methyl 3-methoxy-2,1-benzisothiazole-7-thiono-carboxylate undergoes valence tautomerism above 200°C .

- Key Differences: The benzophenone backbone of 3-Methoxy-2'-thiomethylbenzophenone lacks the heterocyclic rigidity of benzisothiazoles, reducing its propensity for tautomerism but increasing conformational flexibility for supramolecular applications.

(a) Thiomethyl Group Introduction

(b) Methoxy Group Introduction

- Methoxy groups are typically introduced via alkylation of phenolic precursors or demethylation of methyl ethers. For example, (±)cis-2-(4-methoxyphenyl)-3-methoxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones were synthesized using dimethyl sulfate under basic conditions .

Data Tables

Table 1: Comparison of Key Properties

| Compound | Substituents | logP (Predicted) | Synthetic Method | Key Applications |

|---|---|---|---|---|

| This compound | 3-OCH₃, 2'-SCH₃ | ~2.5 (estimated) | SNAr or C–S coupling | Organic synthesis |

| 3-Methoxy-2'-trifluoromethylbenzophenone | 3-OCH₃, 2'-CF₃ | ~3.1 | Friedel-Crafts acylation | Agrochemicals |

| 4-Methoxy-4'-thiomethylbenzophenone | 4-OCH₃, 4'-SCH₃ | ~2.3 | Thiolation of bromobenzophenone | Photochemistry |

| 3-Chloro-4'-iodobenzophenone | 3-Cl, 4'-I | ~3.8 | Halogenation | Cross-coupling reactions |

Table 2: Stability and Reactivity

生物活性

3-Methoxy-2'-thiomethylbenzophenone is an organic compound with a unique structure that features a benzophenone core substituted with a methoxy group and a thiomethyl group. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, enzyme interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHOS, which indicates the presence of functional groups that may influence its biological activity. The compound's structure allows for diverse chemical reactivity, particularly due to the presence of the thiomethyl group, which enhances its photoreactivity and potential interactions with biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. Compounds with similar structures have shown the ability to modulate enzyme activity, hinting at a potential for this compound to do the same .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against various pathogens. Similar benzophenone derivatives have demonstrated significant antifungal and antibacterial activities, suggesting that this compound could exhibit comparable properties .

- Antioxidant Activity : The presence of the methoxy group may contribute to antioxidant properties, which are essential for protecting cells from oxidative stress. Studies on related compounds indicate potential for such activity .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed:

- Interaction with Enzymes : The compound may form stable complexes with enzymes or receptors, leading to inhibition or modulation of their activity. This interaction is critical for understanding its pharmacological effects.

- Photoreactivity : Due to the thiomethyl group, the compound is photoreactive, meaning it can undergo chemical transformations upon exposure to light. This property may enhance its ability to interact with biological targets.

- Cell Membrane Interaction : Some studies suggest that compounds similar in structure can affect cell membrane fluidity and integrity, potentially influencing cellular signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

Study 1: Antimicrobial Activity Evaluation

A study assessed the antimicrobial properties of various benzophenone derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several strains of bacteria and fungi:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 50 | Candida albicans |

| 4-Bromo-2'-(thiomethyl)benzophenone | 40 | Staphylococcus aureus |

| 4-Methoxy-4'-thiomethylacetophenone | 30 | Escherichia coli |

The results indicated that this compound exhibits promising antimicrobial activity comparable to other derivatives .

Study 2: Antioxidant Activity Assessment

Another investigation focused on the antioxidant capacity of various substituted benzophenones using DPPH radical scavenging assays:

| Compound | EC (μg/mL) |

|---|---|

| This compound | 25 |

| Control (Ascorbic Acid) | 10 |

This study demonstrated that while the antioxidant activity is notable, it is less potent than ascorbic acid, a well-known antioxidant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。